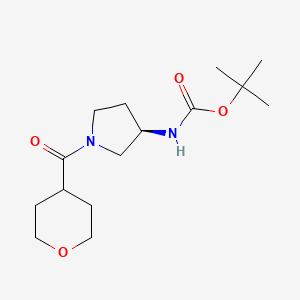
4-Chloropyridine-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloropyridine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C7H4ClNO4 . It is used as an intermediate in many chemical reactions .
Synthesis Analysis
The synthesis of this compound involves several steps. Pyridine synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride . The success of a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4ClNO4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H, (H,10,11)(H,12,13) and the InChI Key: KXNBJIIPZFBSPA-UHFFFAOYSA-N . The molecular weight of the compound is 201.57 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with nucleophiles to transform the heterocycle into pyridine derivatives with the second and fourth carbons replaced . Further workup is usually required to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 201.57 . The compound’s IUPAC name is 4-chloro-2,5-pyridinedicarboxylic acid .Scientific Research Applications
Synthesis of Thiourea Derivatives
4-Chloropyridine-2,5-dicarboxylic acid serves as a precursor in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds. These derivatives exhibit significant biological activities, including herbicidal and fungicidal properties, highlighting the potential of this compound in the development of agrochemicals (Tian et al., 2009).
Luminescent Materials and Sensing Applications
Ln-metal–organic frameworks (Ln-MOFs) constructed using derivatives of this compound exhibit promising properties for the development of white-light-emitting materials and sensors. These materials show high quantum yield and the ability to selectively sense polychlorinated benzenes and Fe3+ ions, offering potential applications in environmental monitoring and optical devices (Huang et al., 2018).
Structural and Polymorphic Studies
The study of polymorphs of pyridine-2,6-dicarboxylic acid and its chloro derivatives, including this compound, has revealed insights into the formation of robust synthons and the competition between salt formation and dimerization. This research has implications for understanding crystal engineering and the design of pharmaceutical compounds (Grossel et al., 2006).
Antimicrobial Activities and DNA Interactions
This compound and its derivatives have been characterized for their antimicrobial activities and interactions with DNA. These studies utilize spectroscopic techniques and DFT calculations, providing insights into the molecular basis of their bioactivity and potential therapeutic applications (Tamer et al., 2018).
Catalytic Activity and Photoluminescence
Coordination polymers based on this compound exhibit improved catalytic activity and photoluminescence properties. These materials are studied for their potential in catalyzing organic reactions and as components in photoluminescent materials, demonstrating the broad applicability of this compound in catalysis and light-emitting devices (Wang et al., 2016).
Safety and Hazards
4-Chloropyridine-2,5-dicarboxylic acid is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-chloropyridine-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-4-1-5(7(12)13)9-2-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNBJIIPZFBSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227945-07-4 |
Source


|
| Record name | 4-chloropyridine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2705244.png)


![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)
![[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine](/img/structure/B2705252.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2705256.png)

![N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2705261.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)
